N-(4-chlorobenzyl)-2-((5-((3,4-dimethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
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Description
N-(4-chlorobenzyl)-2-((5-((3,4-dimethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H20ClN3O6S2 and its molecular weight is 509.98. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorobenzyl)-2-((5-((3,4-dimethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorobenzyl)-2-((5-((3,4-dimethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The compound is part of a broader class of chemicals that have been synthesized and characterized for their potential in various applications. Research efforts have included the design and synthesis of derivatives with multifunctional moieties, exploring their antibacterial, anti-enzymatic, and cytotoxic behaviors. For example, a study by Nafeesa et al. (2017) details the synthesis of N-substituted derivatives and their evaluation against bacterial strains and enzyme inhibition, providing insights into their structural and functional attributes through spectral analytical techniques (Nafeesa et al., 2017).
Pharmacological Evaluation
While explicit details on the pharmacological evaluation of the exact compound were not identified, research on structurally related compounds offers a glimpse into potential applications. Studies have focused on antibacterial screening, enzyme inhibition, and assessing cytotoxic behavior, which are critical in developing new therapeutic agents. The methodology typically involves synthesizing various derivatives, followed by in vitro testing against selected bacterial strains and enzymes to determine efficacy and potential therapeutic value.
Molecular Structure Analysis
Crystal structure analysis and conformational studies of related compounds provide foundational knowledge for understanding the interaction mechanisms and designing more effective derivatives. Research by Subasri et al. (2016) and others has explored the crystal structures of similar compounds, revealing their conformational behavior and intramolecular interactions, which are crucial for predicting biological activity and optimizing pharmacological properties (Subasri et al., 2016).
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[[5-(3,4-dimethoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O6S2/c1-30-16-8-7-15(9-17(16)31-2)33(28,29)18-11-24-21(25-20(18)27)32-12-19(26)23-10-13-3-5-14(22)6-4-13/h3-9,11H,10,12H2,1-2H3,(H,23,26)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDKQMKLWZPYIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NCC3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-2-((5-((3,4-dimethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide |
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